Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazolinone derivative characterized by a thioether-linked ethoxy oxoethyl group at position 2, a 2-methoxyethyl substituent at position 3, and a methyl ester at the 7-position. The structural complexity of this compound, particularly its dual alkoxy (ethoxy and methoxy) and thioether functionalities, suggests unique physicochemical and biological properties compared to simpler quinazolinone derivatives.
Properties
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethyl)sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-4-25-14(20)10-26-17-18-13-9-11(16(22)24-3)5-6-12(13)15(21)19(17)7-8-23-2/h5-6,9H,4,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRIGMDALBDTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on existing research findings.
Structural Overview
The compound features several functional groups that contribute to its biological properties:
- Thioether Group : Enhances reactivity and potential interactions with biological targets.
- Ester and Ketone Groups : May influence pharmacokinetic properties such as solubility and metabolic stability.
- Ethoxy and Methoxy Substituents : Improve solubility in biological systems, facilitating absorption and distribution.
Anticancer Properties
Research has indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, structural analogs of this compound have shown cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity Assays : Compounds similar to this compound were evaluated using bioluminescence inhibition assays against Photobacterium leiognathi, demonstrating considerable cytotoxicity .
- NCI Screening : In National Cancer Institute (NCI) tests against 60 cancer cell lines, certain derivatives exhibited GI50 values in the low micromolar range (0.25–5.01 μM) against ovarian cancer and melanoma .
Antimicrobial Activity
The compound's thioether functionality may also confer antimicrobial properties. Quinazoline derivatives have been reported to possess antibacterial and antifungal activities . Further studies are necessary to elucidate the specific mechanisms of action and efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The SAR of this compound indicates that modifications to the quinazoline core and substituents can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Variations in thioether substituents | Altered reactivity and selectivity |
| Changes in ester or ketone groups | Impact on solubility and metabolic stability |
| Substituent variations on the quinazoline core | Different anticancer efficacy profiles |
Synthesis Methods
The synthesis of this compound can be approached through various methods:
- Alkylation Reactions : Utilizing potassium salts with appropriate chloroacetamides.
- Aminolysis Techniques : Employing activated acids in the presence of coupling agents like N,N’-carbonyldiimidazole (CDI).
Case Studies
Several studies have highlighted the potential of quinazoline derivatives in drug development:
- Study on Anticancer Activity : A specific analog demonstrated high activity against colon cancer cell lines with a GI50 of 0.41–0.69 μM, suggesting that structural modifications can enhance anticancer efficacy .
- Antimicrobial Screening : Research into related compounds has shown promising results against both bacterial and fungal strains, indicating a broad spectrum of activity .
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
Compound A : Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate ()
- Substituents : Phenyl group at position 3, thioacetate at position 2.
- Synthesis : Derived from anthranilic acid via a two-step process involving hydrazine hydrate and thiocarbonyl-bis-thioglycolic acid .
- Key Differences : Lacks the methoxyethyl and ethoxyethyl groups, which may reduce solubility in polar solvents compared to the target compound.
Compound B : Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate ()
- Molecular Weight : 280.3 g/mol (C12H12N2O4S) vs. ~397.4 g/mol (estimated for the target compound).
- Applications : Intermediate for human soluble epoxide hydroxylase inhibitors .
Compound C : 3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ()
- Substituents : Methoxyethyl at position 3, carboxylic acid at position 5.
- Key Differences : Carboxylic acid group enhances hydrophilicity but may limit membrane permeability compared to the methyl ester in the target compound .
Compound D : Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()
- Substituents : 3-Methoxyphenyl at position 3.
- Synthesis : Green chemistry approach using deep eutectic solvents (DES) and microwave irradiation (59% yield) .
Functional Group Analysis
Key Observations:
- Thioether vs. Thioxo : The target compound’s thioether linkage (S-CH2-COOEt) may enhance stability compared to thioxo (C=S) groups, which are prone to oxidation .
- Alkoxy Substituents : The 2-methoxyethyl and ethoxyethyl groups likely improve lipophilicity, aiding cellular uptake, while the methyl ester at position 7 balances solubility .
Q & A
Q. What are the recommended synthetic strategies for preparing Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate?
The synthesis typically involves multi-step routes, starting with functionalization of the quinazoline core. Key steps include:
- Thioether formation : Reacting a thiol-containing intermediate with 2-ethoxy-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether moiety.
- Esterification : Methoxyethyl and ethoxycarbonyl groups are introduced via nucleophilic substitution or coupling reactions.
- Oxidation : Controlled oxidation (e.g., using KMnO₄ or H₂O₂) to form the 4-oxo group . Methodological Tip: Optimize reaction times and temperatures to avoid over-oxidation or side reactions. Use TLC or HPLC to monitor intermediate purity.
Q. What analytical techniques are critical for characterizing this compound?
Core characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR for functional group verification (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₁₈H₂₃N₃O₆S).
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities in the dihydroquinazoline ring .
Q. How can researchers address solubility challenges during biological assays?
Due to its hydrophobic core, dissolve the compound in DMSO or DMF (≤1% v/v) for in vitro studies. For in vivo applications, use surfactants like Tween-80 or cyclodextrin-based carriers to enhance aqueous solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final synthetic step?
Advanced optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side products. Test mixed solvents (e.g., DMF:THF 1:1) to balance solubility and reaction efficiency.
- Catalyst selection : Use Pd-based catalysts for coupling reactions or TEMPO for selective oxidations.
- DoE (Design of Experiments) : Apply statistical models to evaluate interactions between temperature, catalyst loading, and reaction time .
Q. What mechanistic insights exist for the biological activity of this compound?
While the exact mechanism is unconfirmed, preliminary hypotheses suggest:
- Enzyme inhibition : Potential binding to ATP pockets of kinases or interaction with cysteine residues via the thioether group.
- Proteasome modulation : The 4-oxo group may mimic carbonyl motifs in proteasome inhibitors. Experimental validation: Conduct enzyme inhibition assays (e.g., fluorescence-based kinase assays) and molecular docking studies to identify target proteins .
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?
Focus on modifying:
- Thioether side chain : Replace the ethoxy group with fluorinated or cyclic ethers to improve metabolic stability.
- Methoxyethyl substituent : Introduce polar groups (e.g., hydroxyls) to enhance solubility without compromising target binding.
- Quinazoline core : Explore halogenation (e.g., Cl, F) at the 7-position to modulate electron density .
Q. What strategies resolve contradictions in reported biological data across studies?
Discrepancies may arise from:
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability.
- Compound purity : Use orthogonal purification methods (HPLC followed by recrystallization) to ensure ≥95% purity.
- Metabolic interference : Test metabolites (e.g., via LC-MS) to rule off-target effects .
Q. How can computational methods aid in understanding reaction pathways?
- DFT calculations : Model transition states to identify rate-limiting steps in thioether formation or oxidation.
- Molecular dynamics (MD) : Simulate solvent effects on reaction intermediates.
- Docking simulations : Predict binding affinities for biological target prioritization .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Conditions
| Step | Intermediate | Key Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Thiol precursor | K₂CO₃, DMF | 60°C, 12h | 65–70 | |
| 2 | Oxo formation | H₂O₂, AcOH | RT, 6h | 80–85 |
Q. Table 2: Recommended Analytical Parameters
| Technique | Parameters | Critical Observations |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d⁶ | δ 4.2–4.5 ppm (ethoxy/methoxyethyl protons) |
| HRMS | ESI+, m/z | [M+H]⁺ calc. 418.1234; obs. 418.1236 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
